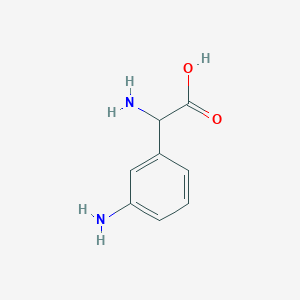

2-Amino-2-(3-aminophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-aminophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGZNHXYVJOCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 3 Aminophenyl Acetic Acid

Classical Approaches to Alpha-Amino Acid Synthesis Applied to 2-Amino-2-(3-aminophenyl)acetic Acid

The foundational methods for α-amino acid synthesis, developed in the late 19th and early 20th centuries, remain relevant for the preparation of a wide array of amino acids, including this compound. These methods typically yield racemic mixtures of the target compound.

Strecker Synthesis Adaptations for this compound

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction involving an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgnews-medical.net This method can be adapted for the synthesis of this compound, likely starting from 3-nitrobenzaldehyde (B41214) to avoid side reactions with the amino group.

The general mechanism proceeds in two main stages. masterorganicchemistry.commasterorganicchemistry.com First, the aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com In the second stage, the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the α-amino acid. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of the target compound's precursor, 3-nitrobenzaldehyde would be the logical starting material. The reaction would proceed as follows:

Formation of the α-aminonitrile: 3-nitrobenzaldehyde is reacted with an ammonium (B1175870) salt (like ammonium chloride, which serves as a source of ammonia) and a cyanide source (such as potassium cyanide). masterorganicchemistry.com The imine intermediate formed from 3-nitrobenzaldehyde and ammonia is nucleophilically attacked by the cyanide ion to produce 2-amino-2-(3-nitrophenyl)acetonitrile.

Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis, typically with a strong acid, to convert the nitrile group into a carboxylic acid, yielding 2-amino-2-(3-nitrophenyl)acetic acid.

Reduction: The final step would involve the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron in the presence of an acid like acetic acid or trifluoroacetic acid, or zinc metal. google.comgoogle.comthieme-connect.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3-Nitrobenzaldehyde | NH4Cl, KCN | 2-Amino-2-(3-nitrophenyl)acetonitrile |

| 2 | 2-Amino-2-(3-nitrophenyl)acetonitrile | H3O+ | 2-Amino-2-(3-nitrophenyl)acetic acid |

| 3 | 2-Amino-2-(3-nitrophenyl)acetic acid | Fe/CH3COOH or Zn/TFA | This compound |

Bucherer-Bergs Reaction Variants for this compound

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin (B18101) intermediate. wikipedia.orgambeed.com This multicomponent reaction involves a carbonyl compound, ammonium carbonate, and a cyanide source. alfa-chemistry.com Similar to the Strecker synthesis, 3-nitrobenzaldehyde would be the preferred starting material to produce the nitro-substituted precursor.

The reaction mechanism involves the formation of a cyanohydrin from the aldehyde and cyanide, which then reacts with ammonium carbonate. alfa-chemistry.com Alternatively, the aldehyde can react with ammonia (from ammonium carbonate) to form an imine, which is then attacked by cyanide. The resulting aminonitrile reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin. wikipedia.org

The application of the Bucherer-Bergs reaction to synthesize the precursor of our target compound would entail:

Hydantoin Formation: 3-nitrobenzaldehyde is heated with ammonium carbonate and potassium cyanide in a suitable solvent, such as aqueous ethanol, to form 5-(3-nitrophenyl)hydantoin. nih.gov

Hydrolysis: The resulting hydantoin is then hydrolyzed, typically under basic conditions (e.g., with barium hydroxide (B78521) or sodium hydroxide), followed by acidification, to open the hydantoin ring and yield 2-amino-2-(3-nitrophenyl)acetic acid.

Reduction: Finally, the nitro group is reduced to an amine, as described in the previous section, to obtain this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3-Nitrobenzaldehyde | (NH4)2CO3, KCN | 5-(3-Nitrophenyl)hydantoin |

| 2 | 5-(3-Nitrophenyl)hydantoin | 1. Ba(OH)2 or NaOH, H2O, heat; 2. H3O+ | 2-Amino-2-(3-nitrophenyl)acetic acid |

| 3 | 2-Amino-2-(3-nitrophenyl)acetic acid | Reducing agent (e.g., Fe/acid) | This compound |

Gabriel Synthesis and Phthalimido-Based Routes to this compound

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. libretexts.orgmasterorganicchemistry.com This method can be adapted for the synthesis of α-amino acids by using a phthalimido-protected α-haloacetic acid derivative.

A plausible route to this compound using this methodology would involve an α-bromoacetic acid derivative with the 3-nitrophenyl group already in place. The synthesis would proceed as follows:

N-Alkylation: Potassium phthalimide (B116566) is used as a protected source of ammonia to displace a halide from an α-halo ester. masterorganicchemistry.com For our target, a suitable starting material would be an ester of 2-bromo-2-(3-nitrophenyl)acetic acid. The reaction of this ester with potassium phthalimide would yield the corresponding phthalimido derivative.

Hydrolysis: The phthalimido group and the ester are then hydrolyzed to liberate the free amino acid. This is often achieved by treatment with a strong acid or, more commonly, with hydrazine (B178648) (the Ing-Manske procedure), which cleaves the phthaloyl group to form phthalhydrazide, releasing the primary amine. libretexts.org This would yield 2-amino-2-(3-nitrophenyl)acetic acid.

Reduction: The final step is the reduction of the nitro group to an amine to afford the desired this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Ethyl 2-bromo-2-(3-nitrophenyl)acetate | Potassium phthalimide | Ethyl 2-phthalimido-2-(3-nitrophenyl)acetate |

| 2 | Ethyl 2-phthalimido-2-(3-nitrophenyl)acetate | Hydrazine (N2H4) or H3O+ | 2-Amino-2-(3-nitrophenyl)acetic acid |

| 3 | 2-Amino-2-(3-nitrophenyl)acetic acid | Reducing agent (e.g., Fe/acid) | This compound |

Modern Asymmetric Synthesis Strategies for Enantiopure this compound

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure α-amino acids, which are often required for pharmaceutical applications. Modern strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in After the desired stereocenter has been established, the auxiliary is removed and can often be recovered.

For the synthesis of α-amino acids, chiral auxiliaries derived from amino acids, such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers, are commonly employed. researchgate.net A general approach for the synthesis of enantiopure 2-amino-2-(3-nitrophenyl)acetic acid using a chiral auxiliary would involve the following steps:

Attachment of Chiral Auxiliary: A glycine (B1666218) enolate equivalent bearing a chiral auxiliary is reacted with an electrophile. In this case, a derivative of 3-nitrobenzyl bromide could be used to introduce the desired side chain.

Diastereoselective Alkylation: The chiral auxiliary directs the alkylation to occur from a specific face, leading to the formation of one diastereomer in excess.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the product, typically by hydrolysis, to yield the enantiomerically enriched 2-amino-2-(3-nitrophenyl)acetic acid.

Reduction: The nitro group is subsequently reduced to afford the final enantiopure this compound.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. For instance, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions. nih.gov

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. researchgate.net Various catalytic asymmetric methods have been developed for the synthesis of α-amino acids.

One prominent example is the catalytic asymmetric Strecker reaction. wikipedia.org In this variation, a chiral catalyst, often a metal complex or an organocatalyst, is used to control the enantioselectivity of the cyanide addition to the imine. For the synthesis of our target precursor, a chiral catalyst would be employed in the reaction of 3-nitrobenzaldehyde, an ammonia source, and a cyanide source.

Another powerful method is the catalytic asymmetric hydrogenation of a suitable prochiral precursor. For example, an N-acyl-α,β-dehydroamino acid derivative containing the 3-nitrophenyl group could be hydrogenated using a chiral rhodium or ruthenium catalyst to introduce the desired stereocenter with high enantioselectivity.

A general scheme for a catalytic asymmetric synthesis of the precursor could be:

| Reaction Type | Starting Material | Catalyst | Product |

| Asymmetric Strecker | 3-Nitrobenzaldehyde | Chiral Lewis acid or organocatalyst | Enantiomerically enriched 2-amino-2-(3-nitrophenyl)acetonitrile |

| Asymmetric Hydrogenation | (Z)-2-acetamido-3-(3-nitrophenyl)acrylic acid | Chiral Rh or Ru complex | Enantiomerically enriched N-acetyl-2-amino-2-(3-nitrophenyl)acetic acid |

Following the asymmetric catalytic step, subsequent hydrolysis (if necessary) and reduction of the nitro group would lead to the final enantiopure this compound. The development of new chiral catalysts continues to expand the scope and efficiency of these methods. nih.govfrontiersin.org

Biocatalytic Approaches to this compound

The synthesis of non-proteinogenic amino acids, such as this compound, is increasingly benefiting from biocatalytic methods. These approaches utilize enzymes to perform specific chemical transformations, often with high stereo- and regioselectivity under mild reaction conditions. While specific literature detailing the biocatalytic synthesis of this compound is not extensively available, several well-established enzymatic strategies for the production of structurally similar aromatic amino acids, such as phenylglycine and its derivatives, can be considered as highly potent methodologies. These biocatalytic routes represent a promising and environmentally benign alternative to traditional chemical syntheses.

The primary biocatalytic strategies applicable to the synthesis of this compound involve the enzymatic amination of a prochiral keto acid precursor, (3-aminophenyl)glyoxylic acid. The main classes of enzymes employed for this type of transformation are amino acid dehydrogenases and transaminases.

Amino Acid Dehydrogenases (AADHs)

Amino acid dehydrogenases catalyze the reversible reductive amination of α-keto acids to their corresponding L- or D-amino acids, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. This one-step synthesis is highly atom-efficient and can achieve excellent enantioselectivity.

Recent advancements in protein engineering have led to the development of AADHs with broadened substrate specificity, making them suitable for the synthesis of non-natural amino acids. For instance, a D-amino acid dehydrogenase has been engineered through mutagenesis of the meso-diaminopimelate D-dehydrogenase from Corynebacterium glutamicum. nih.gov This engineered biocatalyst has demonstrated the ability to synthesize a wide range of D-amino acids, including those with aromatic side chains, from their respective 2-keto acids. nih.gov The substrate scope of such engineered enzymes suggests a strong potential for the conversion of (3-aminophenyl)glyoxylic acid to D-2-amino-2-(3-aminophenyl)acetic acid.

Similarly, L-amino acid dehydrogenases with activity towards aromatic keto acids have been identified and characterized. An example is the amino acid dehydrogenase from Bacillus clausii (BcAADH), which has been effectively used for the synthesis of L-phenylglycine from benzoylformic acid. The broad substrate tolerance of enzymes like BcAADH for various aromatic and aliphatic keto acids indicates their potential applicability for the synthesis of L-2-amino-2-(3-aminophenyl)acetic acid.

The general reaction scheme for the AADH-catalyzed synthesis is as follows:

(3-aminophenyl)glyoxylic acid + NH₃ + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺ + H₂O

A key challenge in these systems is the regeneration of the expensive NAD(P)H cofactor. This is often addressed by co-expressing a second enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, which oxidizes a co-substrate (e.g., glucose or formate) to regenerate the NAD(P)H consumed in the amination reaction.

Transaminases (TAs)

Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. This biocatalytic route is widely employed in the pharmaceutical industry for the synthesis of chiral amines and amino acids due to the high enantioselectivity of these enzymes.

The reaction proceeds in two half-reactions: first, the amino group from the donor (e.g., L-alanine, isopropylamine) is transferred to the PLP cofactor to form a pyridoxamine-5'-phosphate (PMP) intermediate. Subsequently, the amino group is transferred from PMP to the keto acid substrate, yielding the desired amino acid and regenerating the PLP cofactor.

The asymmetric synthesis of this compound using a transaminase would involve the following reaction:

(3-aminophenyl)glyoxylic acid + Amino Donor ⇌ this compound + Keto Acid By-product

The choice of the amino donor is crucial as it influences the reaction equilibrium. To drive the reaction towards product formation, an excess of the amino donor is often used, or the keto acid by-product is removed from the reaction mixture. Transaminases are available for the synthesis of both L- and D-amino acids. While specific transaminases for this compound have not been detailed in the literature, the extensive research on transaminases for other aromatic amino acids suggests that suitable candidates could be identified through screening of existing enzyme libraries or developed via protein engineering.

Other Potential Biocatalytic Approaches

Chemoenzymatic methods, which combine chemical and enzymatic steps, also offer viable routes. One such method is the hydantoinase process . In this approach, a chemically synthesized hydantoin derivative, 5-(3-aminophenyl)hydantoin, would be subjected to enantioselective enzymatic hydrolysis by a D- or L-hydantoinase to yield the corresponding N-carbamoyl-amino acid. A second enzyme, a carbamoylase, would then hydrolyze the N-carbamoyl group to afford the final D- or L-amino acid. This process has been successfully applied to the industrial production of D-phenylglycine. nih.gov

The following table summarizes the key features of these potential biocatalytic approaches for the synthesis of this compound.

| Enzyme Class | Precursor Substrate | Key Features | Potential Product Stereochemistry |

| Amino Acid Dehydrogenase (AADH) | (3-aminophenyl)glyoxylic acid | - Direct reductive amination- Requires NAD(P)H cofactor regeneration- High atom economy | L- or D- |

| Transaminase (TA) | (3-aminophenyl)glyoxylic acid | - Uses an amino donor- High enantioselectivity- Reaction equilibrium can be a challenge | L- or D- |

| Hydantoinase / Carbamoylase | 5-(3-aminophenyl)hydantoin | - Chemoenzymatic route- Well-established for similar amino acids- Involves a racemic hydantoin precursor | L- or D- |

Reactivity and Reaction Mechanisms of 2 Amino 2 3 Aminophenyl Acetic Acid

Reactivity of the Carboxylic Acid Moiety in 2-Amino-2-(3-aminophenyl)acetic Acid

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation. These transformations are fundamental in organic synthesis and are crucial for the derivatization of amino acids.

Esterification and Amidation Reactions

Esterification: The carboxylic acid functionality of this compound can be readily converted to an ester. The most common method is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. numberanalytics.commasterorganicchemistry.comathabascau.calibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. numberanalytics.comlibretexts.org

Amidation: The formation of an amide bond from the carboxylic acid group is a cornerstone of peptide synthesis. bachem.com This transformation typically requires the activation of the carboxyl group to enhance its reactivity towards an amine nucleophile. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. bachem.comluxembourg-bio.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Alternatively, direct amidation can be achieved using borate (B1201080) esters, such as B(OCH₂CF₃)₃, which facilitates the reaction between the unprotected amino acid and an amine. quora.com In the context of peptide synthesis, the amidation reaction would involve coupling the carboxylic acid of this compound with the amino group of another amino acid. bachem.com

Table 1: Typical Conditions for Esterification and Amidation of α-Amino Acids

| Reaction | Reagents and Catalysts | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid (e.g., H₂SO₄, HCl) | Alcohol (as solvent) | Reflux | 65-97% masterorganicchemistry.com |

| Amidation (Peptide Coupling) | Amine, Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Room Temperature | High |

| Direct Amidation | Amine, B(OCH₂CF₃)₃ | Cyclopentyl methyl ether | Reflux | Moderate to High quora.com |

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For α-amino acids, this reaction typically requires heat and can be facilitated by the presence of a catalyst. nih.gov The decarboxylation of α-amino acids often proceeds through the formation of a Schiff base intermediate with an aldehyde or ketone catalyst. nih.govnih.gov This intermediate facilitates the expulsion of CO₂ by stabilizing the resulting carbanion through resonance. Subsequent hydrolysis of the imine yields the corresponding amine.

Oxidative decarboxylation is another pathway, which can be achieved using various reagents and conditions, including photoredox catalysis. numberanalytics.comresearchgate.net These methods often involve the generation of an α-amino radical intermediate following the loss of CO₂.

Table 2: Methods for Decarboxylation of α-Amino Acids

| Method | Reagents/Conditions | Key Intermediate | Product |

|---|---|---|---|

| Thermal (Catalytic) | Heat (>200 °C) nih.gov, Aldehyde/Ketone Catalyst (e.g., Benzaldehyde) nih.gov | Schiff Base/Carbanion nih.govnih.gov | Amine |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium complex), Light | α-Amino Radical numberanalytics.comresearchgate.net | Amine |

| Oxidative (HRP) | Horseradish Peroxidase, H₂O₂ | Cation Radical nih.gov | Amine |

Reactivity of the Alpha-Amino Group in this compound

The α-amino group is a potent nucleophile and is the site of reactions such as acylation, sulfonylation, and condensation with carbonyl compounds. Due to the electronic properties of the molecule, the aliphatic α-amino group is generally more basic and nucleophilic than the aromatic amino group. quora.comlibretexts.orgsdsu.eduyoutube.com This difference in reactivity allows for a degree of chemoselectivity in reactions targeting the amino functionalities.

Acylation and Sulfonylation Reactions

Acylation: The α-amino group readily reacts with acylating agents like acid chlorides and acid anhydrides to form amides. google.com This reaction is a fundamental step in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. To achieve selective acylation at the α-amino group in the presence of the aromatic amino group, a protecting group strategy is often employed. researchgate.netpeptide.comlibretexts.orgiris-biotech.decreative-peptides.com The more nucleophilic α-amino group can be selectively acylated under controlled conditions. For instance, selective N-acylation can often be achieved by controlling the pH of the reaction medium. google.comnih.gov

Sulfonylation: Similarly, the α-amino group can be sulfonated by reacting with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is analogous to acylation and is a common method for the synthesis of sulfonopeptides. organic-chemistry.org The higher nucleophilicity of the α-amino group would likely favor its reaction over the aromatic amino group.

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The α-amino group of this compound can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgoxfordsciencetrove.comresearchgate.netlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of Schiff bases is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. Schiff bases derived from amino acids are important intermediates in various biochemical and synthetic transformations. nih.gov

Table 3: Reactions of the Alpha-Amino Group

| Reaction | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Acid Anhydride (B1165640) ((R-CO)₂O) | N-Acyl Amino Acid | Base (e.g., Pyridine), Organic Solvent |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Amino Acid | Base (e.g., Pyridine), Organic Solvent |

| Schiff Base Formation | Aldehyde (R'-CHO) or Ketone (R'₂CO) | Imine (Schiff Base) | Acid Catalyst (pH ~5) libretexts.orglibretexts.org, Solvent (e.g., Ethanol) |

Reactivity of the Aromatic Amino Group in this compound

The amino group attached to the phenyl ring is a powerful activating group in electrophilic aromatic substitution reactions. byjus.commasterorganicchemistry.combyjus.comyoutube.comunacademy.com It strongly directs incoming electrophiles to the ortho and para positions relative to itself due to its electron-donating resonance effect. In the case of this compound, the aromatic amino group is at the meta position relative to the amino acid substituent. Both the amino group and the alkyl-amino-acid substituent are activating, which will enhance the nucleophilicity of the aromatic ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. Due to the high reactivity of the aniline (B41778) moiety, these reactions can sometimes lead to polysubstitution. byjus.com To control the reaction and achieve monosubstitution, it is often necessary to protect the amino group, for example, by converting it to an acetanilide. This reduces the activating effect of the amino group and allows for more controlled substitution.

Given the presence of two activating groups on the benzene (B151609) ring, predicting the precise regioselectivity of electrophilic substitution can be complex. The ortho and para positions relative to the powerful amino group (positions 2, 4, and 6) are the most activated. The amino acid substituent at position 3 will also influence the substitution pattern.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound contains two substituents that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. These are the amino group (-NH₂) at the C3 position and the 2-aminoacetic acid group [-CH(NH₂)COOH] at the C1 position.

Activating and Directing Effects:

3-Amino Group (-NH₂): The primary aromatic amine is a powerful activating group and a strong ortho, para-director. cognitoedu.orgsemanticscholar.org It increases the electron density of the aromatic ring through resonance (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles. semanticscholar.org It directs incoming electrophiles to the positions ortho and para to itself, namely C2, C4, and C6.

2-Aminoacetic acid Group [-CH(NH₂)COOH]: The directing effect of this group is more complex. Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the α-amino group will be protonated to form an ammonium (B1175870) salt [-CH(NH₃⁺)COOH]. wikipedia.org This protonated group, along with the carboxylic acid, is electron-withdrawing via the inductive effect (-I effect) and is therefore a deactivating, meta-directing group. libretexts.orgchemistrytalk.org It will direct incoming electrophiles to the C5 position (meta to C1).

C4 and C6: These positions are ortho and para to the strongly activating -NH₂ group, making them the most nucleophilic sites.

C2: This position is also ortho to the -NH₂ group but may experience some steric hindrance from the adjacent aminoacetic acid substituent.

C5: This position is meta to the -NH₂ group and meta to the (deactivating) -CH(NH₃⁺)COOH group. It is the least favored position for substitution.

Under acidic conditions, the reactivity of the ring is diminished due to the protonation of the amino groups, but the regiochemical outcome is still primarily dictated by the directing power of the substituents.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(3-amino-4-nitrophenyl)acetic acid and 2-Amino-2-(3-amino-6-nitrophenyl)acetic acid |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(3-amino-4-bromophenyl)acetic acid and 2-Amino-2-(3-amino-6-bromophenyl)acetic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-Amino-5-(1-amino-1-carboxy-methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Amino-2-(3-amino-4-acylphenyl)acetic acid and 2-Amino-2-(3-amino-6-acylphenyl)acetic acid |

Diazotization and Subsequent Transformations

The presence of two primary amino groups allows for diazotization reactions, although their reactivity differs significantly.

Aromatic Diazotization (3-Amino Group): The aromatic amine at the C3 position can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). organic-chemistry.orgnumberanalytics.com Aromatic diazonium salts are versatile synthetic intermediates. organic-chemistry.org

Sandmeyer and Related Reactions: The resulting aryl diazonium salt can undergo a variety of subsequent transformations to introduce a wide range of functional groups onto the phenyl ring at the C3 position, typically catalyzed by copper(I) salts (the Sandmeyer reaction). wikipedia.orgnumberanalytics.combohrium.com This is a powerful method for synthesizing derivatives that are not accessible through direct electrophilic substitution. organic-chemistry.org

| Reaction Name | Reagent(s) | Substituent Introduced at C3 | Product Name |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | 2-Amino-2-(3-chlorophenyl)acetic acid |

| Sandmeyer Reaction | CuBr / HBr | -Br | 2-Amino-2-(3-bromophenyl)acetic acid |

| Sandmeyer Reaction | CuCN / KCN | -CN | 2-Amino-2-(3-cyanophenyl)acetic acid |

| Schiemann Reaction | HBF₄, heat | -F | 2-Amino-2-(3-fluorophenyl)acetic acid |

| Gattermann Reaction | Cu powder / HBr | -Br | 2-Amino-2-(3-bromophenyl)acetic acid |

| Hydroxylation | H₂O, heat | -OH | 2-Amino-2-(3-hydroxyphenyl)acetic acid |

| Iodination | KI | -I | 2-Amino-2-(3-iodophenyl)acetic acid |

Aliphatic Diazotization (α-Amino Group): The α-amino group is aliphatic and its diazotization leads to a highly unstable diazonium salt, which readily loses nitrogen gas (N₂) to form a carbocation at the α-carbon. organic-chemistry.orgnih.gov This reactive intermediate can then undergo various reactions such as substitution or elimination, often leading to a mixture of products. However, specific conditions can lead to controlled transformations. For example, diazotization of aromatic α-amino acids in the presence of bromide ions has been shown to produce α-bromo acids. nih.gov

Amine-Based Coupling Reactions

Both the α-amino and the 3-amino groups, as well as the carboxylic acid, can participate in coupling reactions, most notably amide bond formation.

Acylation of Amino Groups: The amino groups are nucleophilic and can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC) to form amide bonds. unimi.ityoutube.com Selective acylation may be possible by exploiting the different basicity and steric environment of the two amino groups or by using protecting groups. The α-amino group is generally more nucleophilic than the aromatic 3-amino group.

Carboxylic Acid Activation: The carboxylic acid moiety can be "activated" to form an electrophilic species (e.g., an acid chloride with SOCl₂ or an active ester with coupling agents). google.com This activated intermediate can then react with an external amine or alcohol to form an amide or ester, respectively. This is the fundamental reaction for peptide synthesis. wm.edu If another molecule of this compound acts as the nucleophile, a dipeptide can be formed.

Stereochemical Reactivity of this compound

The α-carbon of the amino acid moiety is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). This chirality can significantly influence its reactivity.

Reactions at the Stereocenter: Any reaction that involves breaking a bond at the α-carbon has the potential to proceed with retention, inversion, or racemization of the stereochemistry.

Enzymatic reactions, such as those catalyzed by transaminases, are known to be highly stereoselective and can be used to synthesize or resolve specific enantiomers of α-amino acids. nih.gov

Influence on Other Reactions: The chiral center can also act as a source of stereochemical induction in reactions occurring at other parts of the molecule, although this effect is generally weak for reactions on the distant phenyl ring. In coupling reactions, the use of a single enantiomer of the acid is crucial for the synthesis of stereochemically pure peptides and other complex molecules. rsc.org The stereochemistry of α,α-disubstituted amino acid derivatives is a significant area of research, with various catalytic asymmetric methods being developed for their synthesis. semanticscholar.org

Derivatization Strategies for 2 Amino 2 3 Aminophenyl Acetic Acid

Functionalization of the Carboxylic Acid Group in 2-Amino-2-(3-aminophenyl)acetic Acid

The carboxylic acid moiety is a primary site for modification, enabling the formation of esters and amides, which are fundamental transformations in peptide synthesis and prodrug design.

The formation of a peptide bond is a condensation reaction between the carboxylic acid group of one amino acid and the amino group of another. youtube.com To incorporate this compound into a peptide chain via its C-terminus, its carboxylic acid group must be activated. This strategy is essential to overcome the statistical probability of forming multiple unwanted dipeptide products and the fact that direct mixing of an amine and a carboxylic acid typically results in an acid-base reaction forming a salt. libretexts.org

The process generally involves two key steps:

Protection of Amino Groups: The alpha-amino and aromatic amino groups of this compound must be protected to prevent them from reacting with the activated carboxyl group, which would lead to uncontrolled polymerization. libretexts.orgpeptide.com

Carboxyl Group Activation: The carboxylic acid is converted into a more reactive species that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.

Common coupling reagents are used to facilitate this activation and subsequent amide bond formation. wikipedia.org These reagents effectively create an active ester or a similarly reactive intermediate that readily couples with a free amine. wikipedia.org

Table 1: Common Coupling Reagents for Peptide Bond Formation

| Reagent | Full Name | Byproduct | Notes |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide (B1669883) | Dicyclohexylurea (DCU) | Highly effective, but the DCU byproduct is poorly soluble in many organic solvents. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative | Often used in solution-phase synthesis as the byproduct can be removed by aqueous workup. wikipedia.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | --- | A highly efficient uronium-based coupling reagent that minimizes racemization. |

| HOBt | 1-Hydroxybenzotriazole | --- | Often used as an additive with carbodiimides to suppress racemization and improve coupling efficiency. wikipedia.org |

The synthesis begins at the C-terminus of the peptide and proceeds toward the N-terminus. wikipedia.org Therefore, to add this compound to a growing peptide chain, its alpha-amino group would be protected, and it would be coupled to the deprotected N-terminus of the peptide-resin.

Prodrug design involves the temporary chemical modification of a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. nih.gov Amino acids are frequently used as promoieties in prodrug design to enhance characteristics such as water solubility, membrane permeability, and targeted delivery. nih.govepa.gov

The carboxylic acid group of this compound can be masked by converting it into an ester. This transformation neutralizes the negative charge of the carboxylate, thereby increasing the lipophilicity of the molecule. Enhanced lipophilicity can improve absorption and permeability across biological membranes. ijper.org Once absorbed, the ester can be hydrolyzed by endogenous esterase enzymes to release the active parent drug. nih.gov

The choice of the alcohol used for esterification (the "promoieties") can fine-tune the properties of the resulting prodrug. ijper.org

Table 2: Examples of Ester Promoieties for Carboxylic Acid Functionalization

| Promoieties Type | Example | Release Mechanism | Potential Advantage |

|---|---|---|---|

| Alkyl Esters | Methyl, Ethyl, Propyl | Enzymatic hydrolysis (esterases) | Simple modification to increase lipophilicity. |

| Acyloxymethyl Esters | Pivaloyloxymethyl (POM) | Sequential enzymatic hydrolysis | Can improve oral bioavailability; often used for phosphate (B84403) and carboxylate drugs. |

| Amino Acid Esters | L-Valine, L-Isoleucine | Enzymatic hydrolysis, potentially targeted by peptide transporters (e.g., hPEPT1) | Can enhance absorption via specific transporters and improve stability. nih.gov |

This strategy allows for the controlled release of the parent compound, potentially improving its therapeutic index and bioavailability.

Functionalization of the Aromatic Amine and Phenyl Ring in this compound

The presence of a second primary amine on the phenyl ring, along with the aromatic ring itself, offers additional sites for derivatization. The aromatic amine is generally less nucleophilic than the alpha-amino group due to the delocalization of its lone pair of electrons into the aromatic system. However, it can still undergo reactions such as acylation, sulfonylation, or alkylation under appropriate conditions.

Selective functionalization of the aromatic amine in the presence of the alpha-amino group would typically require prior protection of the more reactive alpha-amino and carboxyl groups. Once protected, the aromatic amine could be targeted.

Halogenation: Introduction of chloro, bromo, or iodo substituents.

Nitration: Introduction of a nitro group, which can be subsequently reduced to another amine.

Sulfonation: Introduction of a sulfonic acid group.

Executing these reactions on a complex molecule like this compound presents significant challenges in controlling regioselectivity and preventing side reactions with the existing functional groups. researchgate.net Therefore, such modifications often require a multi-step synthetic route involving extensive use of protecting groups to achieve the desired outcome.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| 9-Fluorenylmethyloxycarbonyl N-succinimide (Fmoc-OSu) |

| Benzyl Chloroformate |

| Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| 1-Hydroxybenzotriazole (HOBt) |

| N-Hydroxysuccinimide (NHS) |

| Piperidine |

| Succinic anhydride (B1165640) |

| Trifluoroacetic acid (TFA) |

| L-Isoleucine |

Heterocyclic Ring Formation Utilizing the Aromatic Amine

The presence of an amino group on the phenyl ring opens avenues for the construction of various heterocyclic systems. The aromatic amine can act as a nucleophile in cyclization reactions, leading to the formation of fused ring systems with potential applications in medicinal chemistry and materials science. While direct experimental data on the use of this compound in these specific reactions is not extensively documented in publicly available literature, established synthetic routes for analogous compounds provide a strong basis for potential transformations.

For instance, the aromatic amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form benzodiazepines. The general synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) or a related derivative with an amino acid. Similarly, the aromatic amine of the title compound could potentially react with appropriate precursors to yield novel benzodiazepine (B76468) structures bearing an acetic acid moiety.

Another important class of heterocyles, quinazolines, are frequently synthesized from ortho-amino aromatic precursors such as 2-aminobenzonitriles or 2-aminobenzoketones. These reactions typically involve cyclization with a one-carbon synthon or a reaction with a nitrile. By analogy, the aromatic amine of this compound could be utilized in similar cyclization strategies to afford quinazoline (B50416) derivatives.

Furthermore, intramolecular cyclization or intermolecular condensation with a second amino acid derivative could lead to the formation of diketopiperazines. These cyclic dipeptides are prevalent in nature and often exhibit biological activity. The cyclization of a dipeptide formed by coupling another amino acid to either the α-amino or the carboxylic acid group of this compound would result in a diketopiperazine with a pendant 3-aminophenylacetic acid moiety.

The following table summarizes potential heterocyclic ring systems that could be synthesized from this compound, based on known synthetic methodologies for related compounds.

| Heterocyclic Ring System | Potential Synthetic Precursors/Reagents | General Reaction Type |

| Benzodiazepines | α-haloacetyl chlorides, β-dicarbonyl compounds | Condensation, Cyclization |

| Quinazolines | Formic acid, orthoesters, aldehydes, nitriles | Condensation, Cyclization |

| Diketopiperazines | A second α-amino acid | Dipeptide formation followed by intramolecular cyclization |

| Benzothiazoles | Carbon disulfide, thiophosgene | Cyclization |

This table presents theoretical synthetic pathways based on established chemical principles for analogous compounds.

Linker Chemistry for Conjugate Synthesis

The trifunctional nature of this compound makes it an attractive candidate for use as a bifunctional or trifunctional linker in the synthesis of complex molecular conjugates. By selectively reacting its different functional groups, it can be used to connect two or more different molecular entities, such as a therapeutic agent and a targeting moiety.

A structurally related compound, 2-(3-(Aminomethyl)phenyl)acetic acid, has been utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. nih.gov Given its structural similarity, this compound could also be explored as a linker in PROTAC design, offering a different spatial arrangement of the connected moieties.

The general strategy for using this compound as a linker would involve the sequential or orthogonal protection and deprotection of its functional groups. For example, the carboxylic acid could be activated and coupled to an amine-containing molecule, while one of the amino groups is protected. Subsequent deprotection of the amino group would then allow for its conjugation to a second molecule. The presence of two distinct amino groups (α-amino and aromatic) offers the potential for creating more complex, branched linker architectures.

The table below outlines the functional groups of this compound and their potential reactions for linker applications.

| Functional Group | Potential Coupling Reaction | Reactive Partner |

| Carboxylic Acid | Amide bond formation | Amines |

| α-Amino Group | Amide bond formation, Reductive amination | Activated carboxylic acids, Aldehydes/Ketones |

| Aromatic Amino Group | Amide bond formation, Diazotization followed by coupling | Activated carboxylic acids, Phenols/Aromatic amines |

This table illustrates the versatility of the compound's functional groups for various conjugation strategies.

Multi-site

The presence of three distinct functional groups—an α-amino group, a carboxylic acid, and an aromatic amine—on this compound allows for complex, multi-site derivatization. To achieve selective modification at each site, a strategy of orthogonal protection is required. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the deprotection and subsequent reaction of one functional group without affecting the others.

A plausible strategy for the multi-site derivatization of this compound would involve the following conceptual steps:

Protection of the α-amino group and carboxylic acid: The α-amino acid moiety could be protected first. For instance, the amino group could be protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), and the carboxylic acid could be protected as an acid-labile ester, such as a tert-butyl ester.

Derivatization of the aromatic amine: With the α-amino acid part of the molecule protected, the aromatic amine would be available for reaction. It could undergo acylation, alkylation, or be used in the formation of a heterocyclic ring as described in section 4.3.1.

Selective deprotection and derivatization of the α-amino group: The Fmoc group could then be selectively removed using a mild base like piperidine, exposing the α-amino group for a second derivatization, such as peptide coupling.

Selective deprotection and derivatization of the carboxylic acid: Finally, the tert-butyl ester could be cleaved under acidic conditions (e.g., with trifluoroacetic acid), allowing for the modification of the carboxylic acid, for example, by forming an amide or an ester with another molecule.

This step-wise approach, utilizing a suite of orthogonal protecting groups, would enable the synthesis of highly complex and precisely defined molecules based on the this compound scaffold.

The following table provides examples of common orthogonal protecting groups that could be employed for the selective derivatization of this compound.

| Functional Group | Protecting Group | Deprotection Conditions |

| α-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine (base) |

| α-Amino Group | Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (acid) |

| Carboxylic Acid | tBu (tert-butyl ester) | Trifluoroacetic acid (acid) |

| Carboxylic Acid | Bzl (benzyl ester) | Hydrogenolysis |

| Aromatic Amino Group | Alloc (allyloxycarbonyl) | Pd(0) catalyst |

This table showcases a selection of protecting groups that would enable a multi-site derivatization strategy.

Theoretical and Computational Studies of 2 Amino 2 3 Aminophenyl Acetic Acid

Quantum Chemical Calculations for 2-Amino-2-(3-aminophenyl)acetic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like this compound.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: a phenyl ring, a primary amine on the ring (at the meta position), a chiral alpha-carbon, an alpha-amino group, and a carboxylic acid group. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can provide detailed insights into this structure.

Key aspects of the electronic structure that can be computationally determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO is expected to be localized primarily on the electron-rich aminophenyl group, indicating its susceptibility to electrophilic attack. Conversely, the LUMO would likely be distributed over the carboxylic acid moiety, highlighting its potential for nucleophilic interaction. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | ~ -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

The presence of several rotatable bonds in this compound—specifically around the Cα-C(phenyl), Cα-COOH, and C-NH2 bonds—gives rise to a complex potential energy surface with multiple possible conformers. Computational methods can be used to explore this landscape, identifying low-energy conformers and the transition states that connect them.

A systematic conformational search would likely reveal that the most stable conformations are stabilized by intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the alpha-amino group, or between the amino groups and the carboxylic oxygen atoms. The relative energies of these conformers determine their population at a given temperature. In the gas phase, the neutral form is expected to be more stable, while in polar solvents, the zwitterionic form (with a protonated amino group, NH3+, and a deprotonated carboxyl group, COO-) will predominate.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights that are complementary to the static picture from quantum chemical calculations.

In a biological context or in polar solvents like water, this compound is expected to exist primarily as a zwitterion. MD simulations using explicit solvent models can elucidate the structure of the solvation shell around the molecule. Water molecules are anticipated to form strong hydrogen bonds with the charged -NH3+ and -COO- groups, as well as with the aromatic amine. aip.orgnih.gov The specific arrangement and dynamics of these water molecules can significantly influence the molecule's conformational preferences and its reactivity by stabilizing certain charge distributions. aip.orgnih.gov For instance, the presence of a structured water network can mediate intramolecular and intermolecular interactions. aip.orgnih.gov

MD simulations can also be employed to study how molecules of this compound interact with each other and with other molecules. In the solid state or in concentrated solutions, strong intermolecular hydrogen bonds are expected to form between the amino and carboxylate groups of neighboring molecules. These interactions would lead to the formation of dimers or larger aggregates. The aromatic rings can also engage in π-π stacking interactions, further stabilizing the condensed-phase structure. Understanding these interactions is crucial for predicting crystal packing and other material properties.

Prediction of Spectroscopic Signatures of this compound

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of the molecule.

The theoretical infrared (IR) spectrum can be calculated from the vibrational frequencies obtained through DFT calculations. These calculations would predict characteristic stretching and bending modes for the functional groups present.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Aromatic Amine) | Stretching | 3400-3300 |

| N-H (Alpha-Amine/Ammonium) | Stretching | 3200-3000 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2980-2850 |

| C=O (Carboxylic Acid/Carboxylate) | Stretching | 1730-1700 (neutral), 1610-1550 (zwitterion) |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H | Bending | 1640-1560 |

Note: These are typical ranges and precise values would be obtained from calculations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus and the molecule's conformation.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 6.5 - 7.5 |

| Alpha C-H | ~ 4.0 |

| Aromatic N-H₂ | 3.5 - 5.0 |

| Alpha N-H₂/N-H₃⁺ | 7.0 - 8.5 (zwitterion) |

Note: These are approximate values and depend on the solvent and molecular conformation.

Reaction Mechanism Studies Using Computational Approaches for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the reaction mechanisms of this compound using computational approaches were found. The available research focuses on related but structurally distinct molecules.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and the energetics of chemical reactions. chemrxiv.orgresearchgate.netchemrxiv.org Such analyses provide fundamental insights into the reactivity and stability of molecules. For instance, DFT has been used to investigate the formation of other amino acids, like 2-amido-2-aminoacetic acid, by modeling reaction pathways and identifying rate-determining steps. chemrxiv.orgchemrxiv.orgchemrxiv.org Similar computational techniques have been applied to understand the molecular structure, vibrational frequencies, and electronic properties of various aminophenyl derivatives and other amino acids. researchgate.netnih.gov

However, research of this nature specifically for this compound is not present in the public domain. Therefore, detailed research findings, data on transition states, activation energies, or computationally derived reaction coordinates for this specific compound cannot be provided.

Applications of 2 Amino 2 3 Aminophenyl Acetic Acid As a Synthetic Building Block

Synthesis of Heterocyclic Compounds Utilizing 2-Amino-2-(3-aminophenyl)acetic Acid

The presence of two amino groups and a carboxylic acid function within the same molecule provides a powerful platform for the synthesis of a variety of heterocyclic structures. The spatial arrangement of these groups allows for the formation of both monocyclic and fused heterocyclic systems.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of pharmacological activities. nih.govtandfonline.comnih.gov The classical and most common method for quinoxaline (B1680401) synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov this compound, possessing a 1,2-diamine-like functionality in its 3-aminophenyl moiety and the α-amino group, is a potential precursor for the synthesis of substituted quinoxalines.

The reaction would likely proceed via the condensation of the two amino groups with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or benzil, under acidic or thermal conditions to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. The presence of the acetic acid moiety at the 2-position of the resulting quinoxaline would offer a handle for further functionalization.

Table 1: Plausible Quinoxaline Derivatives from this compound and Various Dicarbonyl Compounds

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative |

|---|---|

| Glyoxal | 2-(Quinoxalin-2-yl)acetic acid |

| Biacetyl (2,3-Butanedione) | 2-(3-Methylquinoxalin-2-yl)acetic acid |

| Benzil | 2-(3-Phenylquinoxalin-2-yl)acetic acid |

This table represents theoretical products based on established quinoxaline synthesis methodologies.

The unique arrangement of functional groups in this compound also allows for its use in the synthesis of more complex fused ring systems. Beyond quinoxalines, intramolecular cyclization reactions can be envisioned to form lactams or other multi-ring structures. For example, activation of the carboxylic acid and subsequent reaction with one of the amino groups could lead to the formation of a benzodiazepinone ring system, a privileged scaffold in medicinal chemistry.

Furthermore, the reactivity of the aromatic diamine portion can be exploited in condensation reactions with other bifunctional reagents to construct a variety of fused heterocyclic systems. The specific reaction conditions and the choice of the reaction partner would dictate the final heterocyclic core.

Role in Peptide and Peptidomimetic Chemistry

Non-natural amino acids are crucial tools in modern peptide science and drug discovery, offering ways to create peptides with enhanced stability, novel conformations, and improved biological activity. researchgate.netnih.govnbinno.com this compound, as a non-natural amino acid, can be incorporated into peptide chains to introduce unique structural features.

The incorporation of non-natural amino acids is a common strategy to induce specific secondary structures, such as turns, helices, and sheets, in peptides. rsc.org The phenylenediamine moiety of this compound can be used as an anchor point for creating cyclic or otherwise constrained peptide structures. For instance, the aromatic amino group can be functionalized with another part of the peptide backbone or a side chain to form a covalent loop, thereby restricting the conformational flexibility of the peptide. Such constrained peptides are valuable for mimicking the bioactive conformation of natural peptides and for improving their metabolic stability.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. researchgate.netrsc.org this compound can serve as a scaffold for the design of novel peptidomimetics. The aromatic ring and the additional amino group provide a platform for attaching various pharmacophoric groups in a defined spatial orientation. This allows for the creation of molecules that can mimic the key interactions of a peptide with its biological target, but with a non-peptidic backbone that is resistant to enzymatic degradation.

Table 2: Potential Modifications of this compound for Peptidomimetic Design

| Modification Site | Type of Modification | Potential Application |

|---|---|---|

| α-Amino group | Acylation with various carboxylic acids | Altering peptide backbone properties |

| Carboxylic acid group | Amidation with different amines | C-terminal modification of peptides |

| 3-Amino group | Alkylation or acylation | Introduction of side-chain diversity |

This table illustrates hypothetical modifications to create diverse peptidomimetic scaffolds.

Precursor for Advanced Organic Materials

The presence of multiple reactive functional groups makes this compound a potential monomer for the synthesis of functional polymers. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides, while the aromatic diamine functionality opens up possibilities for the synthesis of high-performance polymers.

For example, polycondensation of the amino and carboxyl groups could lead to the formation of a polyamide with pendant amino groups on the phenyl rings. These pendant amines could then be used for cross-linking or for the immobilization of catalysts or other functional molecules. Alternatively, the aromatic diamine functionality could be utilized in reactions with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. These classes of polymers are known for their excellent thermal stability and mechanical properties. While specific examples of the use of this compound in materials science are not widely documented, its structure suggests significant potential in this field.

Limited Publicly Available Research on this compound Hinders Detailed Application Analysis

The inherent bifunctionality of this compound, possessing two amine groups and a carboxylic acid group, theoretically positions it as a versatile monomer for the synthesis of various polymers, particularly polyamides. The presence of both an alpha-amino acid moiety and an aromatic diamine structure suggests potential for creating polymers with unique properties. However, specific examples of polymerization, including detailed reaction conditions, resulting polymer characteristics, and data on their performance, are not documented in readily accessible scientific papers or patents.

Similarly, in the field of coordination chemistry, amino acids are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. The denticity and coordination modes of amino acid ligands are crucial in determining the structure and properties of the resulting metal complexes. The structure of this compound suggests it could act as a multidentate ligand, potentially leading to the formation of interesting coordination polymers or discrete metal-organic complexes. Nevertheless, specific studies detailing the synthesis, characterization, and properties of coordination complexes involving this particular compound as a ligand are not prominently featured in the available literature.

Furthermore, the chiral nature of this compound, owing to the stereocenter at the alpha-carbon, makes it a theoretical candidate for the design of chirality transfer agents. Chiral amino acid derivatives are frequently employed in asymmetric synthesis to induce stereoselectivity in chemical reactions. While the general principles of designing chiral ligands and catalysts from amino acids are well-established, specific research outlining the design, synthesis, and application of chirality transfer agents derived explicitly from this compound is not found in the surveyed literature.

Advanced Analytical Characterization Techniques in Research of 2 Amino 2 3 Aminophenyl Acetic Acid

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of 2-Amino-2-(3-aminophenyl)acetic acid. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₈H₁₀N₂O₂, the theoretical exact mass of the neutral molecule is 166.0742 g/mol . In HRMS analysis, the compound is typically ionized, most commonly forming the protonated molecule [M+H]⁺. This ion's exact mass can be measured and compared to the calculated theoretical value, providing strong evidence for the compound's identity.

Table 1: Expected HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) | Typical Mass Analyzer |

|---|---|---|---|

| C₈H₁₀N₂O₂ | [M+H]⁺ | 167.0815 | Orbitrap, TOF, FT-ICR |

| C₈H₁₀N₂O₂ | [M+Na]⁺ | 189.0634 | Orbitrap, TOF, FT-ICR |

| C₈H₁₀N₂O₂ | [M-H]⁻ | 165.0669 | Orbitrap, TOF, FT-ICR |

This table is based on theoretical calculations for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the alpha-proton (α-H), and the protons of the two amino groups and the carboxylic acid. The aromatic protons would appear as a complex multiplet pattern in the region of approximately 6.5-7.5 ppm. The α-proton, being adjacent to both an amino group and the phenyl ring, would likely appear as a singlet or a finely split multiplet. The amine (NH₂) and carboxylic acid (COOH) protons are typically broad and their chemical shifts are concentration and solvent-dependent; they can also be confirmed by their exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. Key resonances would include the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons (110-150 ppm), and the alpha-carbon (α-C) (around 50-60 ppm).

To resolve ambiguities and definitively assign all proton and carbon signals, multidimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, COSY would be crucial for assigning the connectivity within the aromatic ring by showing correlations between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the α-H signal would correlate with the α-C signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. This is vital for piecing together the molecular skeleton. For example, the α-H would show correlations to the carbonyl carbon and the aromatic carbons it is attached to, confirming the core structure of the amino acid.

Table 2: Predicted Multidimensional NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| α-H | - | α-C | C=O, Aromatic C1', C2', C6' |

| Aromatic Protons | Adjacent Aromatic Protons | Attached Aromatic Carbons | Other Aromatic Carbons, α-C |

| NH₂ | - | - | α-C, Aromatic C3' |

This table presents hypothetical correlations based on the known structure of the compound.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For amino acids like this compound, ssNMR is particularly useful for studying polymorphism (the existence of different crystal forms), intermolecular interactions such as hydrogen bonding, and the precise molecular conformation in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about the local environment of each nucleus that are averaged out in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of the amino groups would be indicated by N-H stretching vibrations. The carboxylic acid group would show a broad O-H stretch and a strong C=O (carbonyl) stretch. Aromatic C-H and C=C stretching bands would also be prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak |

| Amine (N-H) | Stretching | 3500-3300 | 3500-3300 |

| Aromatic (C-H) | Stretching | 3100-3000 | 3100-3000 (strong) |

| Carboxylic Acid (C=O) | Stretching | 1725-1700 | 1725-1700 |

| Aromatic (C=C) | Stretching | 1600-1450 | 1600-1450 (strong) |

This table presents typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. Since this compound possesses a chiral center at the alpha-carbon, its enantiomers will interact differently with plane-polarized and circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiomerically pure sample of this compound would exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores (the phenyl ring and the carboxyl group). The mirror-image spectrum would be observed for the opposite enantiomer. CD is a sensitive technique for determining enantiomeric purity and studying conformational changes in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. Similar to CD, the ORD curve of one enantiomer is the mirror image of the other. It is a valuable tool for assigning the absolute configuration of chiral molecules by comparing their ORD curves to those of known compounds.

Chiral Resolution Methodologies for 2 Amino 2 3 Aminophenyl Acetic Acid

Diastereomeric Salt Formation for Enantioseparation

Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures of acidic or basic compounds. The process involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com

The racemic 2-Amino-2-(3-aminophenyl)acetic acid, being an amino acid, is amphoteric. It can be resolved using either a chiral acid to react with its amino group or a chiral base to react with its carboxylic acid group. The choice of resolving agent and solvent is crucial for achieving efficient separation. After separation, the desired enantiomer of the amino acid is recovered by neutralizing the salt.

While specific studies detailing the resolution of this compound via this method are not prevalent, general principles applied to similar structures like phenylglycine suggest the use of common resolving agents. google.com For instance, chiral N-substituted secondary 1,2-aminoalcohols have been successfully used for the enantioseparation of ortho-halomandelic acids, a related class of compounds. nih.gov

Table 1: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent Type | Examples | Target Functional Group |

|---|---|---|

| Chiral Acids | Tartaric Acid Derivatives (e.g., Dibenzoyl-L-tartaric acid), Camphorsulfonic Acid, Mandelic Acid | Amino Group |

This table presents common resolving agents used for the enantioseparation of amino acids and related compounds.

The efficiency of the resolution is determined by factors such as the difference in solubility between the diastereomeric salts, the choice of solvent, crystallization temperature, and the molar ratio of the resolving agent. The crystal structures of the less-soluble salts often reveal that hydrogen bonding and other non-covalent interactions play a significant role in chiral recognition and stabilization of the crystal lattice. nih.gov

Kinetic Resolution of Racemic this compound

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent. This difference in reaction rates leads to the enrichment of the unreacted starting material in the slower-reacting enantiomer and the formation of a product enriched in the faster-reacting enantiomer. This method can be broadly divided into enzymatic and chemical approaches.

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. Enzymes such as lipases, proteases, and acylases are commonly employed to catalyze reactions like hydrolysis or acylation on one enantiomer of the racemic amino acid or its derivative, leaving the other enantiomer unreacted. harvard.edu

For amino acids, a common strategy involves the enantioselective hydrolysis of an N-acyl derivative of the racemic amino acid. For example, Acylase I is known to catalyze the hydrolysis of N-acyl-L-amino acids with nearly absolute enantioselectivity, leaving the N-acyl-D-amino acid untouched. harvard.edu This allows for the separation of the resulting free L-amino acid from the unhydrolyzed D-enantiomer derivative. Similarly, lipases can be used for the enantioselective acylation of amino acid esters or amides in organic solvents. u-szeged.hu

Table 2: Enzymes Used in Kinetic Resolution of Amino Acid Derivatives

| Enzyme Class | Typical Reaction | Substrate Example |

|---|---|---|

| Acylases | Enantioselective hydrolysis of N-acyl amino acids | N-Acetyl-DL-phenylglycine |

| Lipases | Enantioselective acylation or ester hydrolysis | DL-Amino acid esters |

| Proteases | Enantioselective hydrolysis of amino acid amides or esters | DL-Phenylalanine methyl ester |

This table provides examples of enzyme classes and their applications in the kinetic resolution of amino acids and their derivatives.

A dynamic kinetic resolution (DKR) process can further enhance the yield of the desired enantiomer beyond the theoretical maximum of 50%. In DKR, the unreacted, slower-reacting enantiomer is continuously racemized in situ, allowing it to be converted into the desired product. This can be achieved by combining the stereoselective enzyme with a racemizing agent or catalyst. nih.gov

Chemical kinetic resolution employs chiral chemical catalysts or reagents to achieve enantioselective transformations. Significant advancements have been made in developing catalytic asymmetric reactions that can effectively resolve racemic mixtures.

One notable example applicable to phenylglycine derivatives, which are structurally similar to this compound, is the palladium(II)-catalyzed enantioselective C-H activation. chu-lab.org This method involves the olefination of an N-protected phenylglycine derivative in the presence of a chiral mono-N-protected amino acid (MPAA) ligand. One enantiomer undergoes the C-H olefination reaction at a significantly higher rate, allowing for the separation of the unreacted, enantiomerically enriched starting material from the olefinated product. chu-lab.org

Table 3: Example of Chemical Kinetic Resolution of a Phenylglycine Derivative

| Substrate | Catalyst/Ligand | Reaction | Selectivity Factor (s) |

|---|---|---|---|

| rac-Piv-protected 3-chlorophenylglycine | Pd(OAc)₂ / MPAA Ligand | C-H Olefination | High |

| rac-Piv-protected 3-fluorophenylglycine | Pd(OAc)₂ / MPAA Ligand | C-H Olefination | Good |

This table summarizes findings from a study on the kinetic resolution of phenylglycine derivatives via palladium-catalyzed C-H olefination, demonstrating the viability of this chemical method. Data adapted from related research. chu-lab.org

The success of this method depends on the choice of the N-protecting group on the amino acid, the structure of the chiral ligand, and the reaction conditions. The bulky pivaloyl (Piv) group has been shown to be an effective protecting group for achieving high selectivity in these reactions. chu-lab.org

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful analytical and preparative tools for separating enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).